BenchChemオンラインストアへようこそ!

methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1797967-90-8) is a synthetic small molecule belonging to the dihydroisoquinoline class. It is characterized by a privileged 3-fluoro-4-methoxybenzamide pharmacophore linked to a rigidified dihydroisoquinoline scaffold, which is further N-functionalized with a methyl carbamate group.

Molecular Formula C19H19FN2O4
Molecular Weight 358.369
CAS No. 1797967-90-8
Cat. No. B2366715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1797967-90-8
Molecular FormulaC19H19FN2O4
Molecular Weight358.369
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)F
InChIInChI=1S/C19H19FN2O4/c1-25-17-6-4-13(10-16(17)20)18(23)21-15-5-3-12-7-8-22(19(24)26-2)11-14(12)9-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23)
InChIKeyHHKCIKGODRSGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Structural and Procurement Baseline for Isoquinoline-Derived Chemical Probes


Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1797967-90-8) is a synthetic small molecule belonging to the dihydroisoquinoline class. It is characterized by a privileged 3-fluoro-4-methoxybenzamide pharmacophore linked to a rigidified dihydroisoquinoline scaffold, which is further N-functionalized with a methyl carbamate group [1]. This compound serves as a versatile intermediate and a potential chemical probe, especially in kinase inhibitor research, where the dihydroisoquinoline core offers a conformationally constrained alternative to highly flexible piperidine or acyclic linkers [2].

Why Generic Isoquinoline or Benzamide Analogs Cannot Substitute for Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Simple substitution with a flexible piperidine analog, such as methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate, or a tetrahydroisoquinoline derivative like N-(2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzamide [1], is chemically invalid. The target compound's distinctive 3,4-dihydroisoquinoline core introduces a precise degree of ring strain and planar rigidity absent in fully saturated or acyclic counterparts. This rigidity directly impacts the vector and spatial presentation of the critical 3-fluoro-4-methoxybenzamide moiety, a factor shown to be critical for target binding in related kinase inhibitor series [2]. Furthermore, the N(2)-methyl carbamate is not merely a protecting group; it is a specific metabolic and solubility-modulating handle that cannot be replicated by an amide, sulfonamide, or unsubstituted nitrogen without fundamentally altering the compound's pharmacokinetic profile.

Quantitative Differentiation Guide for Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Against Closest Analogs


Conformational Rigidity: Dihydroisoquinoline vs. Piperidine and Tetrahydroisoquinoline Scaffolds

The target compound's 3,4-dihydroisoquinoline core introduces a key structural differentiation: a constrained sp2-sp3 hybrid ring system. Compared to the fully flexible methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate [1], the target compound has 1 fewer rotatable bond. Relative to the fully saturated N-(2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzamide [2], the 3,4-dihydro core increases ring planarity, enforcing a distinct spatial orientation of the benzamide group. This precisely alters the dihedral angle between the amide and the aromatic core, a parameter critical for ATP-mimetic kinase hinge binding.

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Predicted Metabolic Stability: Carbamate vs. Amide Functional Group at the N(2) Position

The target compound's N(2)-methyl carbamate group provides a quantifiable metabolic advantage over the corresponding free N-H or N-alkyl analogs found in comparator compounds. In a related series of dihydroisoquinoline-2(1H)-carboxamides, the carbamate moiety was demonstrated to be a metabolic soft spot, with a higher intrinsic clearance, a property leveraged for prodrug design [1]. This contrasts with the more metabolically stable, but potentially bioaccumulative, amide group in N-(2,4,4-trimethyltetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzamide.

Drug Metabolism Pharmacokinetics Prodrug Design

Solubility-Lipophilicity Balance: Impact of the N(2)-Methyl Carboxylate Ester

The methyl carboxylate ester at the N(2) position introduces a distinct polar surface area and hydrogen bond acceptor capability compared to the carboxamide in the comparator series. While both groups are neutral, the ester has one fewer H-bond donor and a different electron-density profile, leading to a systematically lower topological polar surface area (tPSA) and a higher calculated LogP. The predicted tPSA for the target is 68.0 Ų and cLogP is 2.6 [1]. In contrast, a representative dihydroisoquinoline-2(1H)-carboxamide comparator has a tPSA of 84.2 Ų and cLogP of 1.8 [2].

Physicochemical Properties LogP Aqueous Solubility

Kinase Inhibitory Potential: Contextualizing the c-KIT Target Engagement Hypothesis

There is a non-validated report of this compound inhibiting the c-KIT kinase domain, with an IC50 value similar to Sunitinib . However, this data originates from a non-primary, commercial aggregator and must be treated with caution. In contrast, established dihydroisoquinoline-2(1H)-carboxamide compounds have demonstrated confirmed nanomolar to sub-nanomolar HPK1 inhibitory activity in the same patent family [1], providing a mechanistic framework for kinase engagement by this scaffold class. The 3-fluoro-4-methoxy substitution in the target compound is a known kinase hinge-binding motif, further supporting a plausible mechanism of action.

Cancer Biology Kinase Inhibition Tyrosine Kinase

Optimal Deployment Scenarios for Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Kinase Scaffold Hopping and Target Deconvolution Studies

When seeking to improve selectivity or overcome resistance in a kinase program, this compound provides a rigidified scaffold for systematic SAR. Its conformationally constrained dihydroisoquinoline core (1 fewer rotatable bond than the piperidine analog [1]) allows teams to probe the spatial requirements of the kinase hinge region, while the methyl carbamate serves as a potential prodrug handle for in vivo PK optimization. This makes it a superior chemical biology tool compared to more flexible, less-tunable comparators.

Prodrug Design and Metabolic Soft-Spot Engineering

For programs requiring rapid systemic clearance or site-specific activation, the N(2)-methyl carbamate is a designed metabolic liability. As inferred from the dihydroisoquinoline-2(1H)-carboxamide series, this group undergoes predictable enzymatic hydrolysis [2]. This property is absent in amide-linked or fully saturated tetrahydroisoquinoline derivatives, giving the compound a unique application in tailoring a drug's duration of action.

CNS-Penetrant Fragment Growing

The compound's favorable computed physicochemical profile (cLogP 2.6, tPSA 68.0 Ų [1]) positions it within the classic CNS drug-like space. Its increased lipophilicity and reduced hydrogen-bonding capacity compared to the carboxamide analog (ΔcLogP = +0.8, ΔtPSA = -16.2 Ų [2]) directly predict superior passive blood-brain barrier permeability. This makes it a strategically chosen fragment for growing into brain-penetrant inhibitors.

Selective Covalent Inhibitor Development

The 3,4-dihydroisoquinoline ring can theoretically be exploited as a latent electrophile after metabolic or chemical activation, offering a pathway to covalent target engagement. This is a scenario not possible with the fully saturated piperidine or tetrahydroisoquinoline comparators, which lack this specific olefinic character, thus providing the target compound with a unique anchor point for irreversible inhibitor design.

Quote Request

Request a Quote for methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.